3-(4-(Benzyloxy)phenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALPKMIIYFLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377286 | |

| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61440-45-7 | |

| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-(Benzyloxy)phenyl)propan-1-ol chemical properties

An In-depth Technical Guide to 3-(4-(Benzyloxy)phenyl)propan-1-ol

Introduction

This compound is a bifunctional organic molecule that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a primary alcohol and a benzyl-protected phenol, makes it a versatile building block, particularly in the synthesis of complex molecular architectures and pharmacologically active compounds. The benzyl ether provides a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the primary alcohol offers a reactive handle for a multitude of chemical transformations.

This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in their work. We will delve into its physicochemical characteristics, spectroscopic signature, and predictable reactivity patterns, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. This compound, with the chemical formula C₁₆H₁₈O₂, consists of a propanol chain attached to a benzene ring at position 4, which is in turn ether-linked to a benzyl group.[1][2]

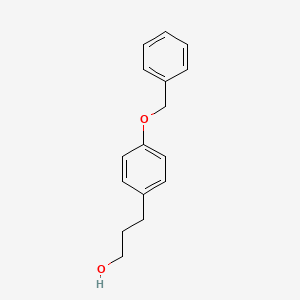

Caption: 2D structure of this compound.

The key physicochemical properties are summarized below, derived from computational models and available data.[1]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₂ | PubChem[1] |

| Molecular Weight | 242.31 g/mol | PubChem[1] |

| CAS Number | 61440-45-7 | ChemicalBook[2] |

| IUPAC Name | 3-(4-phenylmethoxyphenyl)propan-1-ol | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 242.130679813 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

Synthesis Protocol: A Representative Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available precursor. A logical and field-proven approach involves the benzylation of a corresponding phenol followed by the reduction of a carboxylic acid or ester functionality.

Rationale: This pathway is advantageous as it utilizes robust and high-yielding reactions. The Williamson ether synthesis for benzylation is a classic and reliable method for protecting phenols. The subsequent reduction of a carboxylic acid or ester to a primary alcohol is also a standard transformation with well-established and efficient reagents like lithium aluminum hydride (LiAlH₄).

Caption: Representative synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-(4-Hydroxyphenyl)propanoic Acid

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid (1 eq.).

-

Reagents: Add anhydrous methanol (MeOH) to dissolve the starting material, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester.

Step 2: Benzylation of Methyl 3-(4-hydroxyphenyl)propanoate

-

Setup: In a round-bottom flask, dissolve the crude ester from Step 1 (1 eq.) in anhydrous acetone.

-

Reagents: Add potassium carbonate (K₂CO₃, 2-3 eq.) as a base, followed by benzyl bromide (BnBr, 1.1 eq.).

-

Reaction: Heat the suspension to reflux. The reaction progress can be monitored by TLC.

-

Workup: After completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over Na₂SO₄ and concentrate to afford the benzylated ester, which can be purified by column chromatography.

Step 3: Reduction to this compound

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C. Add a solution of the benzylated ester from Step 2 (1 eq.) in anhydrous THF dropwise via an addition funnel. Causality: This dropwise addition at low temperature is critical to control the highly exothermic reaction between LiAlH₄ and the ester.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis confirms the disappearance of the starting material.

-

Quenching & Workup: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the final product, this compound. Purify via flash column chromatography if necessary.

Analytical Characterization: A Spectroscopic Profile

Validation of the compound's identity and purity is achieved through a combination of spectroscopic techniques.[3]

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: Signals between ~6.8-7.5 ppm. The protons on the phenyl ring adjacent to the propanol chain will appear as two doublets (~6.8 and ~7.1 ppm), while the five protons of the benzyl group will appear as a multiplet (~7.2-7.4 ppm).[4] - Benzyl CH₂: A characteristic singlet around 5.0 ppm. - Propanol CH₂OH: A triplet around 3.6 ppm. - Alkyl Chain CH₂: Two multiplets, one around 2.6 ppm (adjacent to the phenyl ring) and one around 1.8 ppm. - Hydroxyl OH: A broad singlet, whose chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the range of ~114-158 ppm.[5] - Aliphatic Carbons: Signals for the three carbons of the propanol chain will appear upfield (~30-65 ppm). The benzylic CH₂ carbon will be around 70 ppm.[5] |

| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.[6] - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. - C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region for both the alcohol and the ether linkages.[6] |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 242. - Key Fragments: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, and a peak corresponding to the loss of water (M-18). |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its primary alcohol functionality. The benzyl ether is generally stable under neutral, basic, and mild acidic conditions, allowing for selective manipulation of the alcohol group.

Key Distinction: The alcohol is a primary, non-benzylic alcohol. The phenyl group is insulated from the carbinol carbon (the carbon bonded to the -OH group) by two methylene groups. This positioning prevents resonance stabilization of any carbocation that might form at the carbinol center, dictating its preference for specific reaction mechanisms.[7]

Caption: Key reaction pathways for this compound.

-

Oxidation:

-

To Aldehyde: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) will selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(4-(benzyloxy)phenyl)propanal.[8]

-

To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (generated from CrO₃ in acid), will oxidize the alcohol directly to 3-(4-(benzyloxy)phenyl)propanoic acid.

-

-

Substitution Reactions:

-

The hydroxyl group can be converted into a better leaving group (e.g., by protonation with a strong acid like HBr or conversion to a tosylate) and subsequently displaced by a nucleophile.

-

Mechanism: These reactions will proceed via an Sₙ2 mechanism. The formation of a primary carbocation is energetically unfavorable, precluding an Sₙ1 pathway.[7] This concerted mechanism requires direct backside attack by the nucleophile.

-

-

Dehydration (Elimination):

Applications in Drug Development

While not a drug itself, this compound is a valuable synthon. The protected phenol and reactive alcohol allow for its incorporation into larger molecules. The benzyl protecting group can be removed later in a synthetic sequence via catalytic hydrogenation, revealing the free phenol for further functionalization or as a required pharmacophore. Its structural motif is found in various classes of biologically active molecules, including analogs of natural products and modulators of cellular signaling pathways.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Hazards: May cause skin and eye irritation.[9][10] Do not breathe mist or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

References

- PubChem. This compound.

- PubChem. 3-(4-(Benzyloxy)phenyl)propanal.

- PubChem. 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol.

- Royal Society of Chemistry.

- SpectraBase. 3-(4-Benzyloxyphenyl)-propanol - Optional[13C NMR] - Chemical Shifts. [Link]

- CAS Common Chemistry. Sulfur. [Link]

- Organic Syntheses. 3-phenyl-1-propanol. [Link]

- Study.com.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Michigan State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. [Link]

- PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

- CAS Common Chemistry. Sulfur. [Link]

Sources

- 1. This compound | C16H18O2 | CID 2764076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[4-(BENZYLOXY)PHENYL]-1-PROPANOL CAS#: 61440-45-7 [amp.chemicalbook.com]

- 3. lehigh.edu [lehigh.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-(4-(Benzyloxy)phenyl)propanal | C16H16O2 | CID 563558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. louisville.edu [louisville.edu]

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to 3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS: 61440-45-7)

For Researchers, Scientists, and Drug Development Professionals

This compound is a key organic molecule that serves as a high-value intermediate in the synthesis of complex chemical entities. Its structure, featuring a propan-1-ol chain attached to a phenyl ring bearing a benzyl ether, makes it a strategic building block in multi-step organic synthesis. The benzyl group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective chemical transformations on the primary alcohol or other parts of a larger molecule. Once the desired modifications are complete, the benzyl group can be readily cleaved, typically by catalytic hydrogenation, to unmask the reactive phenol. This strategic protection and deprotection sequence is fundamental in the synthesis of natural products, pharmaceutical agents, and other functional molecules where precise control over reactive sites is paramount. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Section 1: Physicochemical Properties and Structural Characterization

Accurate identification and purity assessment are the cornerstones of chemical synthesis. This compound can be unequivocally characterized using a suite of standard analytical techniques.

Key Chemical Identifiers

A summary of the compound's fundamental properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 61440-45-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈O₂ | [1] |

| Molecular Weight | 242.31 g/mol | [1][2] |

| IUPAC Name | 3-(4-(phenylmethoxy)phenyl)propan-1-ol | [1] |

| Synonyms | 3-[4-(Benzyloxy)phenyl]-1-propanol, 3-(4-Phenylmethoxyphenyl)propan-1-ol | [1][3] |

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of this molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Aromatic protons from both the phenyl and benzyl rings typically appear as a multiplet in the downfield region of δ 7.44-7.29 ppm.[2] The protons on the disubstituted phenyl ring often present as two doublets around δ 7.13 and δ 6.91 ppm, characteristic of a para-substituted pattern.[2] The benzylic protons (-O-CH₂-Ph) show a singlet around δ 5.05 ppm. The aliphatic protons of the propyl chain appear as distinct multiplets in the upfield region, with the methylene group adjacent to the hydroxyl (-CH₂-OH) being the most deshielded of the three. A broad singlet corresponding to the hydroxyl proton (-OH) is also observed.[2]

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Aromatic carbons resonate between δ 115 and 158 ppm.[2] The benzylic ether carbon (-O-CH₂) is typically found near δ 70.0 ppm, while the carbon bearing the primary alcohol (-CH₂-OH) resonates around δ 62.3 ppm. The remaining two carbons of the propyl chain appear at approximately δ 34.2 ppm and δ 31.4 ppm.[2]

Chromatographic Methods are essential for assessing purity and for purification.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for analyzing the purity of this compound.[4][5] A mobile phase consisting of acetonitrile and water is typically effective, with UV detection around 275-280 nm, corresponding to the absorbance maximum of the phenylpropanoid structure.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the hydroxyl group, often by silylation, is necessary to increase volatility and prevent peak tailing.[6] This technique is highly sensitive and provides simultaneous confirmation of the molecular weight.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable method starting from commercially available precursors. The core strategy involves the protection of a phenolic group, followed by the reduction of a carboxylic acid derivative.

Experimental Protocol: A Two-Step Synthesis

This procedure details the benzylation of a 4-hydroxyphenyl precursor followed by reduction.

Step 1: Synthesis of 3-(4-(Benzyloxy)phenyl)propanoic acid (Intermediate)

-

Reactant Setup: To a solution of 3-(4-hydroxyphenyl)propanoic acid (1 eq.) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Benzylation: Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude benzyl-protected acid, which can be purified by recrystallization or used directly in the next step.

Step 2: Reduction to this compound

-

Reactant Setup: Prepare a stirred solution of the 3-(4-(benzyloxy)phenyl)propanoic acid intermediate (1 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, ~2 eq.), dropwise.[7] The use of borane is advantageous as it selectively reduces carboxylic acids in the presence of many other functional groups.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by water.[7]

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the synthetic procedure described.

Caption: A typical two-step synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a precursor to the versatile 3-(4-hydroxyphenyl)propanol scaffold. The 4-hydroxyphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds.[8] The benzyl protecting group enables chemists to perform reactions that would otherwise be incompatible with a free phenol, significantly broadening the synthetic possibilities.

Intermediate for Bioactive Molecules

-

Antimicrobial Agents: The 4-hydroxyphenyl structure is a core component of various compounds investigated for activity against multidrug-resistant bacteria and fungi.[8] By deprotecting the benzyl ether to reveal the phenol, this site becomes available for derivatization to generate libraries of novel antimicrobial candidates.

-

Natural Product Synthesis: This compound serves as a valuable starting material for the total synthesis of complex natural products. For instance, the related 3-(4-hydroxyphenyl)propanol has been used as a key fragment in the synthesis of (-)-centrolobine, a natural product with reported anti-Leishmania activity.[8]

-

GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets. The 3-(4-hydroxyphenyl)propanol scaffold can be elaborated by attaching pharmacophores to the phenolic oxygen, creating ligands that modulate GPCR activity for potential applications in metabolic disorders like diabetes.[8]

Role as a Protected Building Block

The diagram below illustrates the strategic role of this compound. The benzyl group "masks" the phenol, allowing for modification at the primary alcohol (Site A). Subsequently, deprotection unmasks the phenol (Site B) for further functionalization.

Caption: Strategic utility of the benzyl protecting group in sequential synthesis.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial to ensure safety. The following guidelines are based on safety data sheets for structurally related compounds.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[9][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9][11]

-

-

Handling and Storage: Avoid contact with skin and eyes and avoid breathing dust or vapors.[9] Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[9]

-

Fire-Fighting Measures: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[9]

Conclusion

This compound, CAS number 61440-45-7, is more than just a chemical compound; it is a strategic tool for the modern medicinal and synthetic chemist. Its defining feature—the benzyl-protected phenol—provides the tactical advantage needed to construct complex molecular architectures with precision. By understanding its physicochemical properties, mastering its synthesis, and appreciating its role as a versatile intermediate, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery and creation of novel therapeutic agents and other high-value chemical entities.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)propanal. National Center for Biotechnology Information.

- LookChem. (n.d.). Benzenepropanol,4-(phenylmethoxy)- CAS NO.61440-45-7.

- Molbase. (n.d.). Buy 3-[4-(BENZYLOXY)PHENYL]-1-PROPANOL Industrial Grade.

- INTERCHIM. (n.d.). 3-(4-(BENZYLOXY)PHENYL)-1-PROPANOL.

- Organic Syntheses. (n.d.). 3-phenyl-1-propanol.

- SIELC Technologies. (2018). 3-(4-Hydroxyphenyl)propan-1-ol.

- Study.com. (n.d.). Provide both the retro and forward synthesis of 3-phenyl propanol from benzyl alcohol.

- SIELC Technologies. (2018). 3-Phenyl-1-propanol.

- PubMed Central. (n.d.). 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one.

- Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

- ResearchGate. (2025). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole.

Sources

- 1. This compound | C16H18O2 | CID 2764076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-[4-(BENZYLOXY)PHENYL]-1-PROPANOL CAS#: 61440-45-7 [amp.chemicalbook.com]

- 4. 3-(4-Hydroxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]

- 5. 3-Phenyl-1-propanol | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

3-(4-(Benzyloxy)phenyl)propan-1-ol molecular weight

An In-Depth Technical Guide to the Molecular Weight Determination and Verification of 3-(4-(Benzyloxy)phenyl)propan-1-ol for Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive framework for the determination, verification, and application of the molecular weight of this compound, a key intermediate in various synthetic pathways. For researchers, scientists, and drug development professionals, establishing the precise molecular weight and confirming the structural integrity of such molecules is a foundational requirement for regulatory compliance, process optimization, and overall scientific rigor. This document moves beyond a simple statement of the compound's mass to detail the causality behind essential analytical methodologies, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). We present self-validating protocols and workflows designed to ensure the highest degree of confidence in the identity, purity, and ultimately, the molecular weight of the target compound.

Part 1: Foundational Physicochemical Properties

The first step in any analytical endeavor is to establish the theoretical and reported properties of the molecule . These values serve as the benchmark against which all experimental data are compared.

Chemical Identity

-

IUPAC Name: 3-(4-(phenylmethoxy)phenyl)propan-1-ol[1]

-

Synonyms: 3-[4-(benzyloxy)phenyl]-1-propanol, Benzenepropanol, 4-(phenylmethoxy)-[1][2]

-

Chemical Structure:

Theoretical Molecular Properties

A summary of the computed and reported properties for this compound is presented below. The distinction between molecular weight (the average mass based on isotopic abundance) and exact mass (the monoisotopic mass) is critical for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₂ | PubChem[1], SpectraBase[4] |

| Molecular Weight | 242.31 g/mol | PubChem[1], ChemicalBook[2][3] |

| 242.32 g/mol | CymitQuimica[5] | |

| Exact Mass | 242.130679813 Da | PubChem[1] |

| Melting Point | 58-61 °C | ChemicalBook[3] |

Part 2: The Critical Role of Molecular Weight in Drug Development

Accurate molecular weight determination is not merely an academic exercise; it is a cornerstone of pharmaceutical development and quality control.

-

Stoichiometry and Synthesis: In process chemistry, all reaction calculations, yield determinations, and impurity profiling rely on the precise molecular weights of reactants, intermediates, and final products. An incorrect assumption can lead to significant errors in process scale-up and economic inefficiencies.

-

Formulation and Dosing: The molecular weight is indispensable for calculating molar concentrations for in-vitro and in-vivo assays, developing stable formulations, and ensuring that the final drug product delivers a precise and consistent dose to the patient.

-

Regulatory Compliance and Quality Control: Regulatory bodies such as the USP require unambiguous confirmation of a drug substance's identity.[6][7] Molecular weight verification is a primary component of this identification, forming a critical part of lot release testing and stability studies.

Part 3: Experimental Determination and Verification of Molecular Weight

While theoretical calculations provide a target, experimental verification is mandatory. A multi-technique approach is essential to provide orthogonal data that, when combined, offers irrefutable proof of both molecular weight and structure.

Mass Spectrometry: The Gold Standard for Mass Determination

Causality: Mass spectrometry (MS) is the only technique that directly measures the mass-to-charge ratio (m/z) of an ionized molecule. For molecular weight determination, high-resolution instruments (e.g., Time-of-Flight (TOF), Orbitrap) are superior because they can measure mass with enough precision (typically <5 ppm) to confirm the elemental composition. This high accuracy allows for the differentiation between compounds with the same nominal mass but different molecular formulas.

Experimental Workflow: LC-HRMS for Exact Mass Confirmation

The logical flow for confirming the exact mass of this compound involves liquid chromatographic separation followed by high-resolution mass analysis.

Caption: Workflow for exact mass determination using LC-HRMS.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

-

System Calibration: Calibrate the mass spectrometer using a certified calibration solution across the desired mass range (e.g., m/z 100-1000) to ensure mass accuracy of < 5 ppm. This is a critical self-validating step.

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water.

-

Chromatographic Conditions:

-

Instrument: Agilent 1290 Infinity II LC or equivalent.[6]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 100-500.

-

Resolution: >20,000 FWHM.

-

Data Acquisition: Profile mode.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the protonated molecular ion, [M+H]⁺.

-

Expected [M+H]⁺: Theoretical Exact Mass (242.13068) + Mass of Proton (1.00728) = 243.13796 Da .

-

Calculate the mass error in parts-per-million (ppm). A result within ±5 ppm of the theoretical value confirms the elemental composition.

-

Spectroscopic Corroboration of the Molecular Formula

Causality: While MS provides the mass, spectroscopic techniques like NMR and FTIR (Fourier Transform Infrared Spectroscopy) provide information about the chemical structure.[7] By confirming the presence of expected functional groups and the specific arrangement of atoms, these methods validate the molecular formula (C₁₆H₁₈O₂), thereby indirectly but powerfully corroborating the calculated molecular weight. As stated in USP <197>, the IR spectrum provides some of the most conclusive evidence of a substance's identity.[7]

Protocol: ¹H and ¹³C NMR for Structural Verification

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Analysis & Interpretation:

-

¹H NMR: Confirm the presence of all 18 protons with appropriate chemical shifts, integrations, and splitting patterns. Key expected signals include the aromatic protons (benzylic and phenyl rings), the propanol chain protons, and the hydroxyl proton.

-

¹³C NMR: Confirm the presence of all 16 distinct carbon atoms. PubChem provides access to reference ¹³C NMR spectra for this compound.[1] The presence of the correct number of signals validates the carbon count of the molecular formula.

-

Part 4: Purity Analysis - A Prerequisite for Accurate Characterization

Causality: The presence of impurities, such as residual starting materials or synthesis by-products, can fundamentally compromise analytical results. A purity assessment is therefore not an optional step but a mandatory prerequisite for accurate molecular weight determination. An MS result is only valid for the specific component being analyzed; if the bulk sample is impure, the bulk molecular weight is not accurately represented.

Experimental Workflow: HPLC-UV for Purity Assessment

Chromatographic methods are ideal for separating the main component from any potential impurities. HPLC with UV detection is a robust and widely used method for purity analysis in the pharmaceutical industry.[6]

Caption: Workflow for quantitative purity analysis using HPLC-UV.

Protocol: HPLC-UV for Quantitative Purity Analysis

-

System Suitability: Before sample analysis, inject a reference standard solution multiple times to verify system performance (e.g., retention time repeatability, peak tailing, theoretical plates). This step is essential for method validation.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions: Use the same LC conditions as described in the HRMS protocol (Section 3.1).

-

Detection: Monitor UV absorbance at a suitable wavelength where the chromophores absorb, typically 254 nm or 275 nm for the phenyl rings.

-

Data Analysis:

-

Integrate the area of the main peak and all impurity peaks in the chromatogram.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

A purity value of ≥95% is typically required for subsequent use, with higher purity standards needed for reference materials.

-

Part 5: Conclusion

The molecular weight of this compound is determined to be 242.31 g/mol . However, for the drug development professional, this value is only meaningful when supported by a rigorous, multi-faceted analytical strategy. This guide has detailed the essential workflows for confirming this value with the highest degree of scientific certainty. By combining the direct measurement of exact mass via HRMS with the structural validation from NMR and the mandatory purity assessment by HPLC, researchers can establish a complete and defensible profile of this important chemical entity, ensuring data integrity from the research bench to regulatory submission.

References

- Title: this compound | C16H18O2 | CID 2764076 Source: PubChem URL:[Link]

- Title: 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol Source: PubChem URL:[Link]

- Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL:[Link]

- Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL:[Link]

- Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL:[Link]

- Title: 3-(4-(Benzyloxy)phenyl)propanal | C16H16O2 | CID 563558 Source: PubChem URL:[Link]

- Title: Small Molecule Analysis Source: Allumiqs URL:[Link]

- Title: 3-(4-Benzyloxyphenyl)-propanol - SpectraBase Source: SpectraBase URL:[Link]

Sources

- 1. This compound | C16H18O2 | CID 2764076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[4-(BENZYLOXY)PHENYL]-1-PROPANOL CAS#: 61440-45-7 [amp.chemicalbook.com]

- 3. 3-[4-(BENZYLOXY)PHENYL]-1-PROPANOL CAS#: 61440-45-7 [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

IUPAC name for 3-(4-(Benzyloxy)phenyl)propan-1-ol

An In-Depth Technical Guide to 3-(4-(Benzyloxy)phenyl)propan-1-ol: Synthesis, Characterization, and Application as a Core Scaffold in Drug Development

Executive Summary

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary alcohol for diverse chemical elaborations and a stable benzyl-protected phenol, positions it as a versatile building block for constructing complex molecular architectures. This guide provides a senior application scientist's perspective on the compound's synthesis, structural characterization, and strategic application as a core intermediate in pharmaceutical research and development. We will explore a robust synthetic protocol, detail the analytical methods for structural validation, and discuss its utility by drawing parallels to established pharmacophores and its demonstrated role in modulating cellular lipid composition.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The compound is systematically named 3-(4-(phenylmethoxy)phenyl)propan-1-ol according to IUPAC nomenclature, though it is commonly referred to by its semi-systematic name, this compound.[1] Its key identifiers and computed physicochemical properties are summarized below, providing a quantitative basis for its behavior in both reactive and biological systems.

| Identifier/Property | Value | Source |

| CAS Number | 61440-45-7 | PubChem[1] |

| Molecular Formula | C₁₆H₁₈O₂ | PubChem[1] |

| Molecular Weight | 242.31 g/mol | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water | CymitQuimica[3] |

A Validated Protocol for Synthesis and Purification

The utility of this compound in a drug development pipeline is contingent on a reliable and scalable synthetic route. While numerous synthetic variations are possible, the following two-step protocol from a commercially available starting material, ethyl 3-(4-hydroxyphenyl)propanoate, is recommended for its efficiency and high yield. The benzyl ether serves as a robust protecting group, stable to the reducing conditions required in the subsequent step.

Experimental Protocol

Step 1: Benzyl Protection of Ethyl 3-(4-hydroxyphenyl)propanoate

-

Rationale: The acidic phenolic proton must be protected to prevent interference with the subsequent reduction of the ester. Benzyl bromide is chosen for its stability and the relative ease of subsequent deprotection via hydrogenolysis if required. Potassium carbonate is a suitable base for this Williamson ether synthesis.

-

Procedure:

-

To a solution of ethyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in acetone (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 3-(4-(benzyloxy)phenyl)propanoate. This intermediate is often of sufficient purity for the next step.

-

Step 2: Reduction of Ethyl 3-(4-(benzyloxy)phenyl)propanoate to this compound

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol without affecting the benzyl ether or the aromatic ring.

-

Procedure:

-

Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath.

-

Dissolve the crude ethyl 3-(4-(benzyloxy)phenyl)propanoate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing with THF.

-

Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Structural Elucidation and Quality Control

Confirmation of the molecular structure and assessment of purity are critical validation steps. The following spectroscopic data are characteristic of this compound.

-

¹H NMR Spectroscopy: (Predicted for CDCl₃, 400 MHz) The proton NMR spectrum provides a definitive fingerprint.[4]

-

δ 7.50-7.30 (m, 5H): Multiplet corresponding to the five protons of the benzyl group's phenyl ring.

-

δ 7.15 (d, J=8.5 Hz, 2H): Doublet for the two aromatic protons ortho to the propyl chain.

-

δ 6.90 (d, J=8.5 Hz, 2H): Doublet for the two aromatic protons ortho to the benzyloxy group.

-

δ 5.05 (s, 2H): Sharp singlet for the two benzylic protons (-O-CH₂-Ph).

-

δ 3.68 (t, J=6.5 Hz, 2H): Triplet for the two protons of the methylene group attached to the hydroxyl (-CH₂-OH).

-

δ 2.65 (t, J=7.5 Hz, 2H): Triplet for the two benzylic protons of the propyl chain (Ar-CH₂-).

-

δ 1.90 (quint, J=7.0 Hz, 2H): Quintet for the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ ~1.5 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may exchange.

-

-

¹³C NMR Spectroscopy: (Referenced from literature data in CDCl₃)[5]

-

δ ~157.5: C-O of the benzyloxy group.

-

δ ~137.0: Quaternary carbon of the benzyl group.

-

δ ~133.0: Quaternary carbon of the main phenyl ring.

-

δ ~129.5, 128.6, 127.9, 127.5, 114.8: Aromatic carbons.

-

δ ~70.0: Benzylic carbon (-O-CH₂-Ph).

-

δ ~62.0: Methylene carbon attached to hydroxyl (-CH₂-OH).

-

δ ~34.0, 31.0: Propyl chain carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a molecular ion peak [M+H]⁺ at m/z 243.13 or [M+Na]⁺ at m/z 265.11.

-

Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch (~3350 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), aliphatic C-H stretches (~2940, 2870 cm⁻¹), and a prominent C-O stretch (~1240 cm⁻¹, aryl ether).

Strategic Applications in Drug Development

The true value of this compound lies not in its intrinsic biological activity but in its role as a versatile synthetic intermediate.[4] Its structure allows for selective chemical modifications at two distinct points, making it an ideal scaffold for building libraries of drug-like molecules.

Role as a Protected Bifunctional Scaffold

The molecule's design is inherently strategic:

-

Primary Alcohol: This serves as a nucleophilic handle for a wide array of reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to amines or halides.[6]

-

Protected Phenol: The benzyloxy group acts as a stable protecting group for the phenol. This allows for extensive modification of the propanol side chain. In a later synthetic step, the benzyl group can be selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal the free phenol, which can then be used for ether or ester formation, or as a key pharmacophoric element for receptor binding.

Caption: Strategic workflow for utilizing the bifunctional scaffold.

Investigational Context and Potential

-

Precursor to Bioactive Scaffolds: The deprotected core, 3-(4-hydroxyphenyl)propanol, is a known precursor for synthesizing compounds targeting G protein-coupled receptors (GPCRs), which are crucial in metabolic disorders.[7] Therefore, this compound is a key intermediate for accessing these therapeutic targets.

-

Modulation of Cellular Lipids: In a notable finding, this compound was reported to deplete glycosphingolipids in cultured cells.[4] This suggests a potential, though underexplored, role in studying or targeting pathways involved in lipid metabolism and signaling, which are relevant in lysosomal storage diseases and certain cancers.

-

Structural Analogy: The 1-phenyl-propan-1-ol core is a common motif in medicinal chemistry. For example, 3-(dimethylamino)-1-phenylpropan-1-ol is a critical intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluoxetine.[8] This highlights the proven value of this general scaffold in developing centrally active agents.

Safety, Toxicology, and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicological data for this compound is not extensively documented, a conservative approach based on structurally related compounds like 3-phenyl-1-propanol is warranted.[9]

-

Hazard Assessment: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), is required.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its value is derived from its bifunctional nature, which allows for sequential and controlled chemical modifications. With a reliable synthetic protocol and clear methods for characterization, this compound serves as an exemplary core scaffold for building diverse molecular libraries, enabling the exploration of new chemical space in the pursuit of novel therapeutics. Its documented effect on glycosphingolipid levels and its role as a precursor to other bioactive frameworks underscore its potential and justify its place in the modern drug discovery toolkit.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Singh, V., et al. (2017). Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. National Center for Biotechnology Information.

- Wiley/SpectraBase. (n.d.). 3-(4-Benzyloxyphenyl)-propanol.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). HMDB.

- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.

- PubChem. (n.d.). 3-(4-(Benzyloxy)phenyl)propanal. National Center for Biotechnology Information.

- Api, A. M., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. PubMed.

Sources

- 1. This compound | C16H18O2 | CID 2764076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 61440-45-7: 3-[4-(benzyloxy)phenyl]propan-1-ol [cymitquimica.com]

- 3. 3-(4-(Benzyloxy)phenyl)propanal | C16H16O2 | CID 563558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(4-(Benzyloxy)phenyl)propan-1-ol

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the structural elucidation of 3-(4-(benzyloxy)phenyl)propan-1-ol. This compound, possessing a key benzyl ether linkage and a primary alcohol functionality on a propyl-substituted phenol, serves as an excellent case study for the application of modern spectroscopic and chromatographic techniques.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer insights into the causality behind experimental choices, ensuring a self-validating analytical workflow. Every claim is grounded in established scientific principles and supported by authoritative references.

Molecular Identity

Before delving into the analytical techniques, it is essential to establish the fundamental properties of the target molecule.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₆H₁₈O₂ | [1] |

| Molecular Weight | 242.31 g/mol | [1] |

| Exact Mass | 242.1307 Da | [1] |

Strategic Analytical Workflow

The elucidation of a molecular structure is a systematic process. The following workflow outlines the logical progression of experiments to confidently determine the structure of this compound.

Caption: A strategic workflow for the structure elucidation of an organic compound.

Part 1: Purity Assessment - The Foundation of Accurate Analysis

Before embarking on detailed structural analysis, it is imperative to ascertain the purity of the sample. The presence of impurities can lead to extraneous signals in spectroscopic data, resulting in erroneous interpretations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold-standard techniques for this purpose.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for assessing the purity of non-volatile or thermally labile compounds.[2] For this compound, a reverse-phase method is most appropriate.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 50% B

-

5-15 min: 50% to 80% B

-

15-20 min: 80% B

-

20-22 min: 80% to 50% B

-

22-25 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (due to the aromatic rings)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve approximately 1 mg/mL of the compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound with a hydroxyl group like this compound, derivatization to a more volatile silyl ether is often beneficial but not always necessary depending on the column and temperature program.

Experimental Protocol: GC-MS Purity Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1) at 280°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-500.

-

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3030 | C-H stretch | Aromatic |

| ~2930, ~2860 | C-H stretch | Aliphatic |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Primary alcohol |

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Part 3: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 242 | [C₁₆H₁₈O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 224 | [C₁₆H₁₆O]⁺˙ | H₂O | Dehydration of the alcohol |

| 135 | [C₉H₁₁O]⁺ | C₇H₇ | Cleavage of the benzyl group |

| 107 | [C₇H₇O]⁺ | C₉H₁₁ | Benzylic ether cleavage |

| 91 | [C₇H₇]⁺ | C₉H₁₁O₂ | Formation of the tropylium ion (base peak) |

The base peak at m/z 91 is highly characteristic of compounds containing a benzyl group. This is due to the formation of the highly stable, aromatic tropylium ion through rearrangement of the initial benzyl cation.[3][4][5]

Caption: Predicted spin-spin coupling in the propyl chain of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, 2-second relaxation delay.

-

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Conclusion

The comprehensive application of modern analytical techniques provides an unambiguous structural elucidation of this compound. Purity is first established using chromatographic methods. FTIR confirms the presence of hydroxyl and ether functional groups, as well as aromatic and aliphatic C-H bonds. Mass spectrometry corroborates the molecular weight and reveals a characteristic fragmentation pattern, notably the formation of the tropylium ion. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of all atoms in the molecule. This systematic and self-validating approach ensures the highest level of scientific integrity in the characterization of this and other novel chemical entities.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?

- Li, Y., J. Am. Soc. Mass Spectrom. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.

- ChemEurope. (n.d.). Tropylium ion.

- Khan, F. A., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4165.

- SpectraBase. (n.d.). 3-(4-Benzyloxyphenyl)-propanol. John Wiley & Sons, Inc.

- Harwood, L. M., & Claridge, T. D. W. (1997). Introduction to Organic Spectroscopy. Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Kemp, W. (1991). Organic Spectroscopy. Palgrave.

- Brown, D. W., Floyd, A. J., & Sainsbury, M. (1988). Organic Spectroscopy. J. Wiley.

- Forrest, T., Rabine, J.-P., & Rouillard, M. (2011). Organic Spectroscopy Workbook. John Wiley & Sons.

- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.

- SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.

- Manstein, F., & Jios, J. L. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 925-930.

- National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).

Sources

- 1. This compound | C16H18O2 | CID 2764076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. moravek.com [moravek.com]

- 3. Organic Spectroscopy - David W. Brown, A. J. Floyd, Malcolm Sainsbury - Google 圖書 [books.google.com.hk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Spectroscopy - Kemp, William: 9780716722267 - AbeBooks [abebooks.com]

A Technical Guide to the Spectroscopic Characterization of 3-(4-(Benzyloxy)phenyl)propan-1-ol

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Benzyloxy)phenyl)propan-1-ol, with the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol , is a key building block in the synthesis of various biologically active molecules.[1] Its structure, featuring a benzyloxy-substituted aromatic ring and a primary alcohol, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound offers a clear picture of the proton environments within the molecule. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for this compound.

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) | The five protons of the monosubstituted benzyl ring are magnetically inequivalent and appear as a complex multiplet in the aromatic region. |

| ~7.15 | d | 2H | Ar-H (phenyl, ortho to -O) | These protons are on the carbons adjacent to the ether linkage and are deshielded, appearing as a doublet due to coupling with the meta protons. |

| ~6.90 | d | 2H | Ar-H (phenyl, meta to -O) | These protons are on the carbons meta to the ether linkage and are shielded relative to the ortho protons, appearing as a doublet. |

| ~5.05 | s | 2H | -O-CH ₂-Ph | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring, appearing as a characteristic singlet. |

| ~3.65 | t | 2H | -CH ₂-OH | The methylene protons adjacent to the hydroxyl group are deshielded by the oxygen and appear as a triplet due to coupling with the adjacent methylene group. |

| ~2.65 | t | 2H | Ar-CH ₂- | The methylene protons adjacent to the aromatic ring appear as a triplet, coupled to the adjacent methylene group. |

| ~1.85 | p | 2H | -CH₂-CH ₂-CH₂- | These methylene protons are in the middle of the propyl chain and appear as a pentet (or multiplet) due to coupling with the two adjacent methylene groups. |

| ~1.50 | br s | 1H | -OH | The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and temperature. |

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is essential for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16-32 scans are typically adequate for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR. The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation (in CDCl₃): [2]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~157.0 | C -O (phenyl) | The quaternary carbon of the phenyl ring attached to the ether oxygen is significantly deshielded. |

| ~137.0 | C -ipso (benzyl) | The ipso-carbon of the benzyl group. |

| ~133.0 | C -ipso (phenyl) | The ipso-carbon of the 4-substituted phenyl ring. |

| ~129.5 | C -H (phenyl, ortho to -CH₂-) | The ortho carbons of the 4-substituted phenyl ring. |

| ~128.5 | C -H (benzyl) | Aromatic carbons of the benzyl group. |

| ~127.9 | C -H (benzyl) | Aromatic carbons of the benzyl group. |

| ~127.4 | C -H (benzyl) | Aromatic carbons of the benzyl group. |

| ~114.8 | C -H (phenyl, meta to -CH₂-) | The meta carbons of the 4-substituted phenyl ring, shielded by the ether oxygen. |

| ~70.0 | -O-C H₂-Ph | The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring. |

| ~62.2 | -C H₂-OH | The carbon bearing the hydroxyl group is deshielded by the oxygen. |

| ~34.5 | -CH₂-C H₂-CH₂- | The central carbon of the propyl chain. |

| ~31.3 | Ar-C H₂- | The carbon of the propyl chain attached to the aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required. Dissolve approximately 20-50 mg of the compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 128-1024) is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C-O, and C=C bonds.

Key IR Absorption Bands and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Strong, Broad | O-H stretch | The broadness of this peak is due to intermolecular hydrogen bonding of the alcohol functional group. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration of C-H bonds on the aromatic rings. |

| ~2930, ~2860 | Medium | Aliphatic C-H stretch | Asymmetric and symmetric stretching vibrations of the C-H bonds in the propyl chain. |

| ~1610, ~1510 | Strong | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| ~1240 | Strong | C-O stretch (aryl ether) | Asymmetric stretching of the aryl-alkyl ether linkage. |

| ~1050 | Strong | C-O stretch (primary alcohol) | Stretching vibration of the carbon-oxygen single bond of the primary alcohol. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

-

Sample Preparation: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Sources

An In-depth Technical Guide to the Solubility of 3-(4-(Benzyloxy)phenyl)propan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-(benzyloxy)phenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on a detailed theoretical framework for predicting solubility based on the compound's molecular structure and the physicochemical properties of common organic solvents. Furthermore, it offers a robust, step-by-step experimental protocol for the accurate determination of its solubility using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule with a molecular formula of C₁₆H₁₈O₂ and a molecular weight of approximately 242.31 g/mol [1]. Its structure, depicted in Figure 1, is characterized by a significant nonpolar region, comprising two aromatic rings (a phenyl group and a benzyloxy-substituted phenyl group) and a propyl chain. This is contrasted by a polar hydroxyl (-OH) group at the terminus of the propyl chain. The interplay between these hydrophobic and hydrophilic moieties is the primary determinant of its solubility profile.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another[2]. The solubility of this compound is therefore a balance between its capacity for hydrogen bonding via the hydroxyl group and the extensive van der Waals forces associated with its large nonpolar framework.

Role of Polarity

The polarity of a solvent plays a critical role in its ability to dissolve a solute[3]. Solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound can form hydrogen bonds with these solvents. However, the large, nonpolar benzyloxyphenylpropyl group will disrupt the hydrogen-bonding network of the solvent, leading to an overall expectation of low to moderate solubility in highly polar protic solvents like water, and increasing solubility in less polar alcohols like ethanol and propanol as the hydrocarbon character of the solvent increases.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have dipole moments but lack acidic protons, so they can only act as hydrogen bond acceptors. They will interact favorably with the hydroxyl group of the solute. Solvents in this category are expected to be good solvents for this compound, as they can solvate the polar head without the strong, structured network of protic solvents that would be disrupted by the nonpolar tail.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The large nonpolar portion of this compound will have favorable interactions with these solvents. However, the polar hydroxyl group will be poorly solvated. Therefore, moderate to good solubility is anticipated, particularly in aromatic solvents like toluene which can engage in π-π stacking with the phenyl rings of the solute. The solubility in aliphatic hydrocarbons like hexane is expected to be lower.

Influence of Hydrogen Bonding

The terminal hydroxyl group is the primary site for strong, specific interactions with protic solvents and hydrogen bond acceptors[2]. The ability of a solvent to accept a hydrogen bond from the solute's -OH group is a key factor. Solvents with strong hydrogen bond accepting capabilities, such as DMSO and DMF, are likely to be excellent solvents.

Qualitative Solubility Predictions

Based on the structural analysis, a qualitative prediction of solubility in a range of common organic solvents is presented in Table 1. It is imperative to note that these are estimations and must be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | The large nonpolar structure is compatible, but the polar -OH group is not well-solvated. |

| Toluene, Xylene | Soluble | Aromatic solvents can engage in favorable π-π interactions with the phenyl rings of the solute. | |

| Polar Aprotic | Diethyl Ether | Moderately Soluble | The ether can accept a hydrogen bond, but the overall polarity is low. |

| Dichloromethane (DCM) | Soluble | Good balance of polarity to solvate both parts of the molecule. | |

| Ethyl Acetate | Soluble | The ester carbonyl can act as a good hydrogen bond acceptor. | |

| Acetone | Very Soluble | The ketone carbonyl is a strong hydrogen bond acceptor. | |

| Acetonitrile | Moderately Soluble | While polar, its hydrogen bond accepting ability is weaker than ketones or esters. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent with a strong hydrogen bond accepting carbonyl group. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent with a very strong hydrogen bond accepting sulfoxide group. | |

| Polar Protic | Methanol | Moderately Soluble | The small alkyl chain of the solvent makes it highly polar, leading to some incompatibility with the large nonpolar solute. |

| Ethanol, Isopropanol | Soluble | The increased hydrocarbon character of these alcohols compared to methanol improves solvation of the nonpolar part of the solute. | |

| Water | Insoluble | The large hydrophobic structure of the solute cannot be overcome by the single polar hydroxyl group. |

Experimental Determination of Solubility: The Shake-Flask Method

For accurate, quantitative solubility data, the shake-flask method is the universally recognized gold standard[4]. This equilibrium solubility method ensures that the solvent is fully saturated with the solute.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the thermodynamic solubility, which is a true measure of the equilibrium state. This is crucial for applications such as crystallization and formulation where the system is often at or near equilibrium.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached[5].

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-